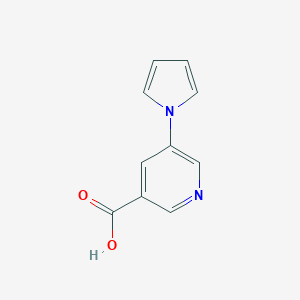

5-(1H-pyrrol-1-yl)nicotinic acid

Description

The exact mass of the compound 5-(1H-pyrrol-1-yl)nicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(1H-pyrrol-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-pyrrol-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHJQDUXANKYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365986 | |

| Record name | 5-(1H-pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-31-6 | |

| Record name | 5-(1H-pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary precursors, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most direct and established method for the synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid is the Clauson-Kaas reaction . This reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran to form a substituted pyrrole. In this specific synthesis, the primary amine is 5-aminonicotinic acid, which reacts with 2,5-dimethoxytetrahydrofuran in an acidic medium.

The overall synthesis can be broken down into two main stages:

-

Stage 1: Synthesis of the precursor, 5-aminonicotinic acid.

-

Stage 2: Clauson-Kaas pyrrole synthesis to yield the final product, 5-(1H-pyrrol-1-yl)nicotinic acid.

Below is a visual representation of the overall synthetic workflow.

Stage 1: Synthesis of 5-Aminonicotinic Acid

5-Aminonicotinic acid is a crucial precursor that is not always commercially available. A reliable method for its synthesis begins with the bromination of nicotinic acid, followed by amination.

Step 1: Bromination of Nicotinic Acid

This step involves the direct bromination of nicotinic acid to produce 5-bromonicotinic acid.

Reaction Scheme:

Experimental Protocol:

-

To a mixture of nicotinic acid (50 g, 0.406 mol), 70 ml (0.96 mol) of thionyl chloride, and 0.25 g (0.5% w/w) of reduced iron powder, heat the mixture to 70°C with stirring.

-

Over a period of 2 hours, add 40 ml (0.78 mol) of bromine to the reaction mixture.

-

Reflux the reaction mixture for 6 hours with continuous stirring.

-

After cooling, distill off the excess thionyl chloride under reduced pressure.

-

Cool the residue and carefully add a 4N potassium hydroxide solution until the pH of the mixture is approximately 3.

-

The precipitated 5-bromonicotinic acid is collected by filtration, washed with cold water, and recrystallized from isopropanol.

Quantitative Data:

| Parameter | Value |

| Starting Material | Nicotinic Acid |

| Key Reagents | Thionyl chloride, Bromine, Iron powder |

| Reported Yield | ~90% |

| Melting Point | 182°C |

Step 2: Amination of 5-Bromonicotinic Acid

The subsequent step is the conversion of 5-bromonicotinic acid to 5-aminonicotinic acid via a nucleophilic substitution reaction with ammonia, catalyzed by copper.

Reaction Scheme:

Experimental Protocol:

-

In a high-pressure reactor, combine 5-bromonicotinic acid (20.2 g, 100 mmol) and copper sulfate pentahydrate (4.98 g, 20 mmol) in 40 mL of aqueous ammonia solution.

-

Seal the reactor and heat the mixture to 170-180°C with stirring for 19 hours.

-

After cooling the reactor, treat the dark-colored solution with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.

-

Filter the mixture to remove the solid precipitate.

-

Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure to induce precipitation of the product.

-

Collect the solid 5-aminonicotinic acid by filtration and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5-Bromonicotinic Acid |

| Key Reagents | Aqueous Ammonia, Copper (II) Sulfate Pentahydrate |

| Reported Yield | Information not available in the provided context. |

| Appearance | Golden solid |

Stage 2: Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid via Clauson-Kaas Reaction

Reaction Scheme:

Proposed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminonicotinic acid (1.38 g, 10 mmol) and glacial acetic acid (20 mL).

-

To this suspension, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol, 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Adjust the pH of the aqueous solution to 4-5 with a saturated sodium bicarbonate solution to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-(1H-pyrrol-1-yl)nicotinic acid.

Anticipated Quantitative Data:

| Parameter | Value |

| Starting Materials | 5-Aminonicotinic Acid, 2,5-Dimethoxytetrahydrofuran |

| Solvent/Catalyst | Glacial Acetic Acid |

| Estimated Yield | 60-80% (based on similar reactions) |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis pathway.

| Step | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Conditions | Product | Reported/Estimated Yield |

| 1 | Nicotinic Acid | Thionyl chloride, Bromine, Fe | - | 70°C to Reflux, 6h | 5-Bromonicotinic Acid | ~90% |

| 2 | 5-Bromonicotinic Acid | aq. NH₃, CuSO₄·5H₂O | Water | 170-180°C, 19h (High Pressure) | 5-Aminonicotinic Acid | Information not available in the provided context. |

| 3 | 5-Aminonicotinic Acid | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Reflux, 4-6h | 5-(1H-pyrrol-1-yl)nicotinic Acid | 60-80% (Estimated) |

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for 5-(1H-pyrrol-1-yl)nicotinic acid. The two-stage process, commencing with the synthesis of 5-aminonicotinic acid followed by a Clauson-Kaas reaction, utilizes well-established chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the successful preparation of this target molecule for further investigation. It is recommended that the proposed protocol for the final step be optimized in the laboratory to determine the precise optimal reaction conditions and yield.

References

Technical Guide: Physicochemical Properties of 5-(1H-pyrrol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physicochemical properties of 5-(1H-pyrrol-1-yl)nicotinic acid. Due to the limited availability of experimental data for this specific compound, this document outlines standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, a general experimental workflow for the comprehensive characterization of a novel chemical entity is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of new chemical entities.

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the physicochemical properties of such compounds is a critical component of the drug discovery and development process, as these properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

This guide addresses the current knowledge gap regarding the experimental physicochemical data for 5-(1H-pyrrol-1-yl)nicotinic acid and provides the necessary methodological framework for its empirical determination.

Physicochemical Properties

The available physicochemical data for 5-(1H-pyrrol-1-yl)nicotinic acid is limited, with most values being computationally predicted. A summary of these properties is presented in Table 1. It is crucial for research and development purposes that these predicted values be confirmed through experimental determination.

Table 1: Physicochemical Properties of 5-(1H-pyrrol-1-yl)nicotinic acid

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | - |

| Boiling Point | 412.7 ± 35.0 °C | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | Predicted |

| pKa | 3.00 ± 0.10 | Predicted |

| Melting Point | No data available | - |

| Solubility | No data available | - |

| LogP | No data available | - |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds, which are applicable to 5-(1H-pyrrol-1-yl)nicotinic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [1][2][3][4]

-

Sample Preparation: A small amount of the dry, crystalline 5-(1H-pyrrol-1-yl)nicotinic acid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) for a preliminary approximate determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C/minute as the approximate melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a crucial parameter that affects a drug's bioavailability. The solubility of an ionizable compound like 5-(1H-pyrrol-1-yl)nicotinic acid is pH-dependent.

Methodology: Shake-Flask Method [5][6][7][8][9]

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and organic solvents such as ethanol.

-

Equilibration: An excess amount of 5-(1H-pyrrol-1-yl)nicotinic acid is added to a known volume of the selected solvent in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyridine and pyrrole nitrogens) functional groups, multiple pKa values may exist.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 5-(1H-pyrrol-1-yl)nicotinic acid is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve. For complex molecules, derivative plots of the titration curve can aid in the precise identification of the equivalence points.

Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of the concentrations of the neutral compound in the two phases of a mixture of two immiscible liquids at equilibrium. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Methodology: Shake-Flask Method [10][11][12][13][14]

-

Solvent System: The standard solvent system is n-octanol and water, or a buffered aqueous solution for LogD determination (e.g., pH 7.4). The two phases are pre-saturated with each other before the experiment.

-

Procedure: A known amount of 5-(1H-pyrrol-1-yl)nicotinic acid is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added, and the mixture is shaken vigorously in a sealed container until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation:

-

LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

LogD = log₁₀ (Σ[Species]ₙ-ₒ꜀ₜₐₙₒₗ / Σ[Species]ₐᵩᵤₑₒᵤₛ) at a specific pH.

-

General Experimental Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like 5-(1H-pyrrol-1-yl)nicotinic acid is essential for its development. The following diagram illustrates a logical workflow for this process.

Caption: General workflow for the synthesis, purification, and characterization of 5-(1H-pyrrol-1-yl)nicotinic acid.

Conclusion

While specific experimental data for 5-(1H-pyrrol-1-yl)nicotinic acid is not yet widely available, this guide provides a comprehensive framework for its physicochemical characterization. The outlined experimental protocols are standard methodologies in the field of medicinal chemistry and drug development. The systematic determination of these properties is a prerequisite for advancing our understanding of this compound's potential as a therapeutic agent. Future research should focus on the empirical determination of the properties detailed in this guide to build a robust data profile for 5-(1H-pyrrol-1-yl)nicotinic acid.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

5-(1H-pyrrol-1-yl)nicotinic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identifiers and Properties

5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound incorporating both a pyridine and a pyrrole ring system. This unique structural motif makes it a compound of interest in medicinal chemistry and materials science. A comprehensive summary of its identifiers and key properties is provided below.

Table 1: Compound Identifiers for 5-(1H-pyrrol-1-yl)nicotinic Acid

| Identifier | Value |

| CAS Number | 690632-31-6[1][2] |

| IUPAC Name | 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid |

| Other Names | 5-(1-pyrrolyl)nicotinic acid; 5-pyrrol-1-yl-nicotinic acid; AKOS BBS-00001374; IFLAB-BB F1926-0019[2] |

| Molecular Formula | C₁₀H₈N₂O₂[2] |

| Molecular Weight | 188.18 g/mol [2] |

| Canonical SMILES | C1=CC=C(N1)C2=CN=C(C=C2)C(=O)O |

| InChI Key | MBHJQDUXANKYCO-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of 5-(1H-pyrrol-1-yl)nicotinic Acid

| Property | Value | Notes |

| Boiling Point | 412.7 ± 35.0 °C | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | Predicted |

| pKa | 3.00 ± 0.10 | Predicted |

Note: The physicochemical properties listed are predicted values and should be confirmed through experimental analysis.

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4)[2] |

| H315: Causes skin irritation | Skin irritation (Category 2)[2] |

| H319: Causes serious eye irritation | Serious eye irritation (Category 2)[2] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2] |

Experimental Protocols

Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid via Paal-Knorr Reaction

Materials:

-

5-aminonicotinic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminonicotinic acid (1.0 eq) in a mixture of glacial acetic acid and ethanol.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-(1H-pyrrol-1-yl)nicotinic acid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of 5-(1H-pyrrol-1-yl)nicotinic acid.

Caption: Proposed experimental workflow for the synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid.

Potential Signaling Pathway

While no specific signaling pathways involving 5-(1H-pyrrol-1-yl)nicotinic acid have been elucidated, its structural similarity to nicotinic acid (niacin) suggests it may interact with related pathways. The diagram below illustrates a known signaling pathway for nicotinic acid, which serves as a hypothetical model for the potential biological activity of its pyrrole-substituted derivative.

Caption: Hypothetical signaling pathway for 5-(1H-pyrrol-1-yl)nicotinic acid based on known nicotinic acid pathways.

References

Spectroscopic and Synthetic Profile of 5-(1H-pyrrol-1-yl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values based on established principles and data from analogous structures. A detailed experimental protocol for its synthesis via the Paal-Knorr reaction is also outlined.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(1H-pyrrol-1-yl)nicotinic acid. These predictions are derived from computational models and analysis of the spectra of its constituent moieties, nicotinic acid and pyrrole.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.1 | s | 1H | H-2 (Pyridine) |

| ~8.7 | s | 1H | H-6 (Pyridine) |

| ~8.3 | t | 1H | H-4 (Pyridine) |

| ~7.2 | t | 2H | H-2', H-5' (Pyrrole) |

| ~6.3 | t | 2H | H-3', H-4' (Pyrrole) |

| >10 | br s | 1H | COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | COOH |

| ~152 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~133 | C-5 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~120 | C-2', C-5' (Pyrrole) |

| ~110 | C-3', C-4' (Pyrrole) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (Aromatic rings) |

| ~1300 | Medium | C-N stretch |

| ~1200 | Medium | O-H bend (Carboxylic acid) |

| ~750 | Strong | C-H out-of-plane bend (Aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188.06 | [M]⁺ (Molecular Ion) |

| 171.05 | [M-OH]⁺ |

| 143.06 | [M-COOH]⁺ |

| 115.05 | [M-COOH-N₂]⁺ |

Experimental Protocols

A plausible and efficient method for the synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 5-aminonicotinic acid serves as the primary amine.

Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid via Paal-Knorr Reaction

Materials:

-

5-Aminonicotinic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminonicotinic acid (1 equivalent) in a mixture of glacial acetic acid and ethanol.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Neutralization and Extraction: The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product. The precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid.

Caption: Synthetic pathway for 5-(1H-pyrrol-1-yl)nicotinic acid.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(1H-pyrrol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 5-(1H-pyrrol-1-yl)nicotinic acid. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document outlines the established experimental protocols and data presentation standards that would be employed in its determination. This guide serves as a robust framework for researchers undertaking similar crystallographic studies, particularly in the context of drug design and materials science where a precise understanding of a molecule's three-dimensional structure is paramount.

Synthesis and Crystallization: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid

The synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid can be achieved through various organic synthesis routes. A common approach involves the reaction of a suitable aminopyridine derivative with 2,5-dimethoxytetrahydrofuran in an acidic medium, a method known as the Clauson-Kaas reaction, to form the pyrrole ring. The carboxylic acid functionality would typically be present on the starting pyridine ring.

Crystallization: The Art of Growing Order

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. For an organic acid like 5-(1H-pyrrol-1-yl)nicotinic acid, several crystallization techniques can be employed.[1][2] The choice of solvent is critical, and a systematic screening of various solvents and solvent mixtures is necessary.[1]

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing the compound to crystallize.[3]

Experimental Protocols for Crystal Structure Determination

Once suitable crystals are obtained, the next phase involves data collection and structure solution using X-ray crystallography.

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and placed in the path of an X-ray beam. Modern diffractometers, often equipped with a CCD or CMOS detector, are used to measure the intensities and positions of the diffracted X-rays.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[5] This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to improve its accuracy.[6]

Data Presentation: A Quantitative Look at the Crystal Structure

The final results of a crystal structure analysis are presented in a standardized format, typically in tables that summarize the key crystallographic and geometric parameters. The following tables represent the type of data that would be generated for 5-(1H-pyrrol-1-yl)nicotinic acid.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O₂ |

| Formula weight | 188.18 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Hypothetical: Monoclinic |

| Space group | Hypothetical: P2₁/c |

| Unit cell dimensions | |

| a | Hypothetical: 8.0 Å |

| b | Hypothetical: 12.0 Å |

| c | Hypothetical: 9.5 Å |

| α | 90° |

| β | Hypothetical: 105° |

| γ | 90° |

| Volume | Hypothetical: 878 ų |

| Z | 4 |

| Density (calculated) | Hypothetical: 1.422 Mg/m³ |

| Absorption coefficient | Hypothetical: 0.103 mm⁻¹ |

| F(000) | 392 |

| Crystal size | Hypothetical: 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -10<=h<=10, -15<=k<=15, -12<=l<=12 |

| Reflections collected | Hypothetical: 8500 |

| Independent reflections | Hypothetical: 2000 [R(int) = 0.03] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2000 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| N1 | C1 | Hypothetical: 1.38 |

| N1 | C4 | Hypothetical: 1.38 |

| C5 | C6 | Hypothetical: 1.48 |

| C8 | O1 | Hypothetical: 1.25 |

| C8 | O2 | Hypothetical: 1.26 |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C4 | N1 | C1 | Hypothetical: 108.0 |

| C7 | C6 | C5 | Hypothetical: 118.0 |

| O1 | C8 | O2 | Hypothetical: 125.0 |

| O1 | C8 | C7 | Hypothetical: 117.5 |

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| O1—H1···N2 | Hypothetical: 0.82 | Hypothetical: 1.95 | Hypothetical: 2.75 | Hypothetical: 165 |

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction study.

Logical Relationships in Crystallographic Analysis

The relationship between the key components of a crystallographic experiment can be visualized as follows.

Conclusion

The crystal structure analysis of 5-(1H-pyrrol-1-yl)nicotinic acid, while not yet publicly detailed, would follow the rigorous and well-established protocols outlined in this guide. A thorough understanding of its solid-state structure, including intermolecular interactions such as hydrogen bonding, would provide invaluable insights for drug development professionals in areas like polymorph screening, formulation, and understanding structure-activity relationships. The methodologies and data presentation formats described herein represent the gold standard in small molecule crystallography, ensuring that the resulting structural information is accurate, reliable, and universally understood within the scientific community.

References

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 3. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-(1H-pyrrol-1-yl)nicotinic Acid in Organic Solvents: A Technical Guide

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. 5-(1H-pyrrol-1-yl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in drug discovery and development. Understanding its solubility profile is essential for designing appropriate delivery systems and for processes such as purification and crystallization. This technical guide summarizes the available solubility data for the parent compound, nicotinic acid, and provides a detailed experimental protocol for solubility determination.

Data Presentation: Solubility of Nicotinic Acid

The following table summarizes the mole fraction and molar solubility of nicotinic acid in several organic solvents at 298.15 K (25 °C). The data indicates that nicotinic acid exhibits the highest solubility in dimethyl sulfoxide (DMSO).[1][2]

| Solvent | Mole Fraction (x) | Molar Solubility (mol/dm³) |

| Dimethyl Sulfoxide (DMSO) | 0.202 | 2.85 |

| Ethanol | 0.0259 | 0.444 |

| Methanol | Not specified | Not specified |

| Acetone | 0.00358 | 0.048 |

| Acetonitrile | 0.00109 | 0.021 |

| Diethyl Ether | 0.00146 | 0.014 |

| Butan-1-ol | 0.0105 | 0.114 |

| Pentan-1-ol | 0.0076 | 0.070 |

| Hexan-1-ol | 0.0059 | 0.049 |

| Butan-2-ol | 0.0094 | 0.103 |

Data compiled from studies on nicotinic acid.[1][2][3]

Experimental Protocols

The determination of thermodynamic or equilibrium solubility is crucial for understanding the intrinsic solubility of a compound. The gravimetric method, a variation of the shake-flask technique, is a reliable and widely used approach for this purpose.[2][4]

Detailed Methodology: Gravimetric Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of a crystalline organic acid, such as 5-(1H-pyrrol-1-yl)nicotinic acid, in an organic solvent.

1. Materials and Equipment:

-

Compound of interest (e.g., 5-(1H-pyrrol-1-yl)nicotinic acid)

-

High-purity organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

2. Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume or mass of the selected organic solvent in a glass vial. Ensuring an excess of solid is present is crucial for achieving a saturated solution at equilibrium.[4]

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[5][6] The time required to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation prior to filtration can aid in separating the solid and liquid phases.

-

Quantification:

-

A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

The dish containing the solid residue is then placed in a drying oven at a suitable temperature to remove any remaining solvent until a constant weight is achieved.[7]

-

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.

Mandatory Visualization

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of a compound.

Workflow for gravimetric solubility determination.

References

The Rising Potential of Pyrrole-Substituted Nicotinic Acids: A Technical Guide to Their Biological Activities

For Immediate Release

This technical guide delves into the burgeoning field of medicinal chemistry focused on the synthesis and biological evaluation of pyrrole-substituted nicotinic acids. Nicotinic acid, a well-established B vitamin (B3), and its derivatives have long been recognized for their diverse physiological roles. The incorporation of a pyrrole moiety, a versatile nitrogen-containing heterocyclic ring, has opened new avenues for developing novel therapeutic agents with a wide spectrum of biological activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, focusing on the anti-inflammatory, antimicrobial, and anticancer potential of this unique class of compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anti-inflammatory Properties of Pyrrole-Substituted Nicotinic Acids

Pyrrole-substituted nicotinic acid derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways. A significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1] The anti-inflammatory effects are also attributed to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of various pyrrole-substituted nicotinic acid derivatives has been quantified through in vitro and in vivo studies. The following table summarizes key data from the literature, providing a comparative overview of their efficacy.

| Compound ID | Target | Assay Type | Activity Metric | Reported Value |

| Series 4 | Nitric Oxide | Griess Assay (RAW 264.7 cells) | % Inhibition | 86.109 ± 0.51 to 119.084 ± 0.09 |

| Compound 4h | In vivo inflammation | Carrageenan-induced arthritis (rats) | Gastric Safety | Mild infiltration of gastric mucosa |

| Compound 5b | In vivo inflammation | Carrageenan-induced arthritis (rats) | Gastric Safety | Severe gastritis |

| Various | COX-1/COX-2 | In vitro enzyme inhibition | IC50 | Varies by compound |

| Various | TNF-α, IL-6 | ELISA (LPS-stimulated macrophages) | % Inhibition | Comparable to ibuprofen |

Key Signaling Pathways in Inflammation

The anti-inflammatory action of nicotinic acid and its derivatives is often mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This, in turn, reduces the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Antimicrobial Activity of Pyrrole-Substituted Nicotinic Acids

The conjugation of a pyrrole ring to nicotinic acid has also yielded compounds with significant antimicrobial properties. These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for evaluating the antimicrobial efficacy of these compounds. The table below presents MIC values for representative pyrrole-substituted nicotinic acid derivatives against various microbial strains.

| Compound ID | Microbial Strain | Activity Metric | Reported Value (µg/mL) |

| Compound 13 | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 |

| Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 7.81 |

| Compound 5 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 15.62 |

| Compound 25 | Bacillus subtilis ATCC 6633 | MIC | 7.81 |

| Compound 25 | Staphylococcus aureus ATCC 6538 | MIC | 7.81 |

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of MIC values is a critical step in assessing the antimicrobial potential of new compounds. A standardized workflow ensures reproducibility and comparability of results.

Caption: Workflow for MIC determination.

Anticancer Potential of Pyrrole-Substituted Nicotinic Acids

Recent studies have highlighted the anticancer potential of pyrrole-substituted nicotinic acid derivatives.[5] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of the lung, colon, and breast.[6][7] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.[8]

Quantitative Analysis of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth. The following table summarizes the cytotoxic activity of selected pyrrole-substituted nicotinic acid derivatives.

| Compound ID | Cancer Cell Line | Activity Metric | Reported Value (µM) |

| Compound 5c | HCT-15 (Colon Cancer) | IC50 | - |

| Compound 5c | PC-3 (Prostate Cancer) | IC50 | - |

| Compound 5c | VEGFR-2 | IC50 | 0.068 |

| Compound 12l | A549 (Lung Carcinoma) | IC50 | 3.49 |

| Compound 5g | KM12 (Colon Cancer) | % Growth Inhibition at 10 µM | 82.02% |

Note: Specific IC50 values for compounds 5c against HCT-15 and PC-3 were not provided in the source material, but it was noted to have the highest cytotoxic potential compared to doxorubicin in these lines.[8]

VEGFR-2 Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of this pathway is a promising strategy in cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Pyrrole-Substituted Nicotinic Acids

The synthesis of pyrrole-substituted nicotinic acids can be achieved through various organic chemistry reactions. A common approach is the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine derivative of nicotinic acid.[9][10]

General Paal-Knorr Synthesis Protocol:

-

Reactant Preparation: Dissolve the nicotinic acid derivative containing a primary amine and the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrole-substituted nicotinic acid.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of compounds to inhibit COX enzymes is typically assessed using a fluorometric or colorimetric assay kit.[1][11][12]

Protocol Overview:

-

Reagent Preparation: Prepare assay buffer, heme, and diluted COX-1 or COX-2 enzyme solution.

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Reaction Setup: In a 96-well plate, add reaction buffer, heme, enzyme, and the test compound or control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the extent of inhibition.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

TNF-α and IL-6 Inhibition Assay

The quantification of TNF-α and IL-6 inhibition is commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14][15]

Protocol Overview:

-

Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) in 96-well plates.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence or absence of the test compounds.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a measurable color change.

-

-

Measurement: Measure the absorbance using a microplate reader.

-

Data Analysis: Determine the concentration of TNF-α or IL-6 in the samples based on the standard curve and calculate the percentage of inhibition by the test compounds.

Conclusion

Pyrrole-substituted nicotinic acids represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents warrants further investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, fostering the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of structure-activity relationships will be crucial in optimizing the design of next-generation pyrrole-substituted nicotinic acid derivatives for clinical applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 10. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Known Derivatives and Analogs of 5-(1H-pyrrol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound featuring a pyridine carboxylic acid (nicotinic acid) core substituted with a pyrrole ring. This scaffold has emerged as a versatile starting point for the design and synthesis of novel bioactive molecules across various therapeutic areas. The unique electronic and structural features of the combined pyrrole and nicotinic acid moieties allow for diverse chemical modifications, leading to a range of derivatives and analogs with distinct pharmacological profiles. This technical guide provides a comprehensive overview of the known derivatives and analogs of 5-(1H-pyrrol-1-yl)nicotinic acid, focusing on their synthesis, biological activities, and structure-activity relationships (SAR).

Core Structure

The foundational structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a 1H-pyrrol-1-yl group at the 5-position.

Chemical Formula: C₁₀H₈N₂O₂[1] Molecular Weight: 188.18 g/mol [1] CAS Number: 690632-31-6[1][2]

Synthesis of the Pyrrole-Nicotinic Acid Scaffold

The synthesis of the 5-(1H-pyrrol-1-yl)nicotinic acid core and its derivatives generally involves the formation of the C-N bond between the pyridine and pyrrole rings. A common synthetic strategy is the Clauson-Kaas reaction, which involves the reaction of an aminopyridine derivative with a 1,4-dicarbonyl compound or its equivalent, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.

Subsequent modifications can be made to the carboxylic acid group (e.g., esterification, amidation) or to the pyrrole and pyridine rings to generate a library of analogs.

Known Derivatives and Analogs: A Summary of Biological Activities

Research into derivatives of the 5-(1H-pyrrol-1-yl)nicotinic acid scaffold has revealed a variety of biological activities, indicating its potential as a privileged structure in drug discovery. The following sections detail the key classes of analogs and their associated pharmacological effects.

Antiproliferative Agents: Nicotinonitrile Analogs

A significant area of investigation has been the development of nicotinonitrile analogs, where the carboxylic acid group is replaced by a nitrile group. These compounds, particularly those with additional phenyl substitutions, have shown potent antiproliferative activity.

A series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogs have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.[3] These compounds are designed as analogs of combretastatin A-4 and crolibulin, which are known microtubule-targeting agents.[3]

Mechanism of Action: The antiproliferative activity of these analogs is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data:

| Compound ID | Modification | Cell Line | IC₅₀ (nM)[3] |

| 6a | 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile | A549 (Lung) | 2.5 |

| HT-29 (Colon) | 3.1 | ||

| MCF-7 (Breast) | 1.8 | ||

| K562 (Leukemia) | 4.2 | ||

| HCT116 (Colon) | 2.9 | ||

| 6b | 4-(4-methoxyphenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrile | A549 (Lung) | 5.8 |

| HT-29 (Colon) | 7.2 | ||

| MCF-7 (Breast) | 4.5 | ||

| K562 (Leukemia) | 9.1 | ||

| HCT116 (Colon) | 6.3 | ||

| 6c | 4-(3,4,5-trimethoxyphenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrile | A549 (Lung) | 6.2 |

| HT-29 (Colon) | 8.5 | ||

| MCF-7 (Breast) | 5.1 | ||

| K562 (Leukemia) | 10.4 | ||

| HCT116 (Colon) | 7.7 | ||

| 6d | 4-(4-chlorophenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrile | A549 (Lung) | 3.9 |

| HT-29 (Colon) | 5.3 | ||

| MCF-7 (Breast) | 3.2 | ||

| K562 (Leukemia) | 6.8 | ||

| HCT116 (Colon) | 4.6 |

Cannabinoid Receptor Ligands: Pyrazole-Carboxamide Analogs

Another class of derivatives incorporates a pyrazole ring, leading to N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. These compounds have been investigated as ligands for the human cannabinoid receptor 1 (hCB1).[4]

Structure-Activity Relationship (SAR):

-

The nature of the N-alkyl chain on the carboxamide group significantly influences the binding affinity for the hCB1 receptor.

-

Derivatives with a tert-alkyl chain, particularly a tert-butyl group, at the 3-carboxamide nitrogen exhibit greater hCB1 receptor affinity compared to their unbranched counterparts.[4]

Quantitative Data:

| Compound ID | Key Structural Feature | hCB1 Receptor Affinity (Ki, nM)[4] |

| 12 | N-propyl carboxamide | 150.3 |

| 24 | N-tert-butyl carboxamide | 45.6 |

| 29 | N-(1,2,2-trimethylpropyl) carboxamide | 37.5 |

In Vivo Activity: Acute administration of compounds 12 and 29 in rats resulted in a dose-dependent reduction in food intake, suggesting potential applications in the development of appetite suppressants.[4]

Experimental Protocols

General Synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile Analogs

A mixture of the appropriate chalcone, 2-(1H-pyrrol-1-yl)acetonitrile, and ammonium acetate in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the target nicotinonitrile derivative. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., A549, HT-29, MCF-7, K562, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) and incubated for an additional 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cannabinoid Receptor Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (hCB1) are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compounds in a binding buffer.

-

Incubation and Filtration: The mixture is incubated at room temperature, and the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Ki Calculation: The inhibition constant (Ki) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Caption: Synthetic workflow for 5-(1H-pyrrol-1-yl)nicotinic acid and its derivatives.

Conclusion and Future Directions

The 5-(1H-pyrrol-1-yl)nicotinic acid scaffold has proven to be a valuable template for the development of novel therapeutic agents. The derivatives explored to date have demonstrated potent activities as antiproliferative agents and cannabinoid receptor modulators. The modular nature of the synthesis allows for extensive exploration of the chemical space around this core structure.

Future research in this area should focus on:

-

Expansion of the Analog Library: Synthesis of a wider range of derivatives with diverse substitutions on both the pyrrole and pyridine rings to further probe the structure-activity relationships for various biological targets.

-

Exploration of New Therapeutic Areas: Screening of new analogs against a broader panel of biological targets to identify novel therapeutic applications.

-

Optimization of Pharmacokinetic Properties: Modification of the core scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Elucidation of Signaling Pathways: In-depth biological studies to understand the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

This in-depth technical guide serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and drug discovery, providing a comprehensive overview of the current knowledge and future potential of 5-(1H-pyrrol-1-yl)nicotinic acid derivatives.

References

- 1. echemi.com [echemi.com]

- 2. 5-(1H-PYRROL-1-YL)NICOTINIC ACID | 690632-31-6 [amp.chemicalbook.com]

- 3. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of 5-(1H-pyrrol-1-yl)nicotinic Acid

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation pathways of 5-(1H-pyrrol-1-yl)nicotinic acid is not publicly available. This guide is therefore constructed based on established knowledge of the thermal behavior of structurally related compounds, namely nicotinic acid derivatives and other nitrogen-containing heterocyclic compounds. The experimental protocols, data tables, and degradation pathways described herein are predictive and intended to serve as a foundational resource for future research in this area.

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. An understanding of its thermal stability and degradation profile is crucial for determining appropriate storage conditions, formulating dosage forms, and predicting potential degradation products that may affect its efficacy and safety. This technical guide provides a comprehensive overview of the anticipated thermal behavior of 5-(1H-pyrrol-1-yl)nicotinic acid and detailed methodologies for its experimental investigation.

Predicted Thermal Stability and Degradation Profile

Based on the analysis of related nitrogen-rich heterocyclic esters and pyridine carboxylic acids, 5-(1H-pyrrol-1-yl)nicotinic acid is expected to be a thermally stable compound.[1] The thermal decomposition of such molecules typically proceeds via a radical mechanism, involving the homolytic cleavage of C-C, C-N, and C-O bonds.[1][2] The degradation process is likely to occur in one or more stages, leading to the evolution of various gaseous products.

Data Presentation: Predicted Thermal Analysis Data

The following table summarizes the anticipated quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of 5-(1H-pyrrol-1-yl)nicotinic acid. These values are hypothetical and based on typical ranges observed for similar heterocyclic compounds.

| Thermal Analysis Parameter | Predicted Value/Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 200 - 300 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | DTG (Derivative Thermogravimetry) |

| Residual Mass at 600 °C (Inert Atmosphere) | 10 - 30 % | TGA |

| Melting Point (Tm) | 180 - 250 °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 20 - 40 kJ/mol | DSC |

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal stability and degradation of 5-(1H-pyrrol-1-yl)nicotinic acid are provided below.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

The onset temperature of decomposition and the percentage of weight loss at different temperature ranges are determined from the resulting TGA curve. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[3]

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.[4][5][6]

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile degradation products formed during the thermal decomposition of the compound.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Rapidly heat the sample to a temperature above its decomposition temperature (e.g., 400 °C) in an inert atmosphere.

-

The volatile pyrolysis products are separated by the gas chromatography column and subsequently identified by the mass spectrometer based on their mass spectra.[7][8][9]

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of 5-(1H-pyrrol-1-yl)nicotinic acid.

Hypothetical Thermal Degradation Pathway

Caption: A plausible thermal degradation pathway for 5-(1H-pyrrol-1-yl)nicotinic acid.

Conclusion

While specific experimental data for 5-(1H-pyrrol-1-yl)nicotinic acid is currently lacking, this guide provides a robust framework for its thermal characterization based on the behavior of analogous compounds. The proposed experimental protocols for TGA, DSC, and Py-GC-MS will enable researchers to elucidate its thermal stability, phase behavior, and degradation products. The predictive data and hypothetical degradation pathway serve as a valuable starting point for future investigations, which are essential for the successful development and application of this compound in pharmaceutical and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Differential Scanning Calorimetry Analysis [intertek.com]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Predicted Physicochemical Properties and Experimental Verification Protocols for 5-(1H-pyrrol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused analysis of the predicted acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) for the compound 5-(1H-pyrrol-1-yl)nicotinic acid. These physicochemical parameters are critical for evaluating the drug-like properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key predicted values, details the computational methodologies behind such predictions, and offers comprehensive experimental protocols for their laboratory verification. The integration of predictive data with robust experimental workflows is essential for accelerating modern drug discovery and development programs.

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound incorporating both a pyridine carboxylic acid moiety and a pyrrole ring. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for further development. The ionization state (governed by pKa) and lipophilicity (measured by logP) are paramount. The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly affects its solubility, receptor binding, and ability to permeate biological membranes. Similarly, logP quantifies the molecule's distribution between a lipid-like environment and an aqueous one, providing a crucial measure of its lipophilicity, which is a key determinant of its absorption, distribution, and potential for toxicity.

Predicted Physicochemical Properties

Computational models are invaluable for providing early-stage estimations of a compound's properties, guiding synthesis and prioritization efforts.[1][2] The predicted pKa and logP values for 5-(1H-pyrrol-1-yl)nicotinic acid, sourced from computational chemistry platforms, are summarized below.

Table 1: Predicted Physicochemical Properties for 5-(1H-pyrrol-1-yl)nicotinic Acid

| Parameter | Predicted Value | Prediction Method/Source |

| pKa | 3.00 ± 0.10 | ChemicalBook (Predicted)[3] |

| logP | 1.85 | Molinspiration (miLogP)[4] |

Note: These values are generated in silico and require experimental verification for confirmation.

Computational Methodologies for Prediction

The prediction of physicochemical properties like pKa and logP relies on a variety of computational techniques.[5]

-

pKa Prediction : Methods for pKa prediction range from empirical, data-driven approaches that use databases of known pKa values to first-principles quantum chemistry calculations that compute dissociation energies.[1][2][6] Machine learning models are increasingly used to accelerate these quantum mechanics-based calculations, offering a balance of speed and accuracy.[1][7]

-

logP Prediction : LogP prediction is typically achieved using fragment-based or atom-based contribution methods.[4][5][8] These algorithms deconstruct the molecule into fragments or individual atoms, sum their known hydrophobicity contributions, and apply correction factors to arrive at a final logP value.[4]

Experimental Protocols for Verification

While predictions are useful, experimental determination remains the gold standard. Below are detailed protocols for the laboratory measurement of pKa and logP.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Methodology:

-

Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[11]

-

Sample Preparation : Prepare a 1 mM solution of 5-(1H-pyrrol-1-yl)nicotinic acid in deionized water. To ensure a constant ionic strength throughout the experiment, add potassium chloride (KCl) to a final concentration of 0.15 M.[11]

-

Environment Control : Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements, particularly in basic solutions.[12]

-

Titration :

-

Place the sample solution in a reaction vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M hydrochloric acid (HCl).[11]

-

Begin the titration by adding small, precise aliquots of a standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0.[11]

-

-

Data Analysis : Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the steepest portion of the titration curve.

-

Replication : Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[11]

logP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most referenced technique for logP determination, involving the partitioning of a compound between n-octanol and water.

Methodology:

-

Phase Saturation : Prepare the two phases by saturating n-octanol with water and water with n-octanol. The aqueous phase should be a suitable buffer (e.g., phosphate buffer at pH 7.4) to maintain a consistent ionization state for the compound.[13]

-

Sample Preparation : Dissolve a precisely weighed amount of 5-(1H-pyrrol-1-yl)nicotinic acid in the pre-saturated aqueous phase.

-

Partitioning :

-

Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol phase to a separation funnel or suitable vessel.[14]

-

Shake the vessel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning and ensure equilibrium is reached.[14]

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.[15]

-

-

Concentration Analysis : Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][16]

-

Calculation : The logP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[17]

-

logP = log10 ( [Concentration]octanol / [Concentration]aqueous )

-

logP Determination via Reverse-Phase HPLC

A faster, less material-intensive method for estimating logP involves using reverse-phase HPLC.[18] This technique correlates the retention time of a compound on a hydrophobic stationary phase with the retention times of reference compounds with known logP values.

Methodology:

-

System Setup : Use a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[18]

-

Calibration : Prepare a set of standard compounds with well-established and reliable logP values that span a range including the expected logP of the test compound.

-

Analysis :

-

Inject each standard compound and record its retention time.

-